An In-Depth Technical Guide to the Physical Properties of N,N-Dimethylaminomethylferrocene (CAS 1271-86-9)
An In-Depth Technical Guide to the Physical Properties of N,N-Dimethylaminomethylferrocene (CAS 1271-86-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Versatile Organometallic Intermediate
N,N-Dimethylaminomethylferrocene, a prominent derivative of the classic sandwich compound ferrocene, stands as a cornerstone in the edifice of modern organometallic chemistry.[1][2] Its unique structure, which marries the redox-active and sterically demanding ferrocenyl moiety with a reactive dimethylaminomethyl group, has rendered it an invaluable precursor in a multitude of applications. These range from the synthesis of sophisticated ligands for catalysis and advanced materials to the development of novel anti-malarial and anti-tumor agents.[2] A thorough understanding of its physical properties is, therefore, not merely an academic exercise but a fundamental prerequisite for its safe, effective, and innovative application. This guide provides a comprehensive exploration of these properties, grounded in established experimental data and methodologies, to empower researchers in their scientific endeavors.
Molecular Identity and Core Physical Characteristics
N,N-Dimethylaminomethylferrocene is an organoiron compound with the chemical formula C₁₃H₁₇FeN.[1][3] It is structurally characterized by a ferrocene core where one of the cyclopentadienyl (Cp) rings is substituted with a dimethylaminomethyl [-CH₂N(CH₃)₂] group.[1]
Table 1: Fundamental Physical and Chemical Identifiers
| Property | Value |
| CAS Number | 1271-86-9 |
| Molecular Formula | C₁₃H₁₇FeN |
| Molecular Weight | 243.13 g/mol [1][3] |
| Appearance | Orange to brown, or dark-orange, air-stable liquid/syrup at room temperature.[1] Some sources describe it as an amber or orange-brown clear or cloudy liquid.[3] |
Thermal Properties: A Point of Clarification
The thermal behavior of N,N-Dimethylaminomethylferrocene is a critical parameter for its handling, purification, and application in thermally sensitive processes.
Melting Point
There is a notable discrepancy in the reported melting point of this compound. While many sources describe it as a liquid or syrup at ambient temperature, others report a melting point of 65 °C. This variation could be attributable to the presence of impurities or the existence of different polymorphic forms. For practical purposes, it is best regarded as a low-melting solid or a viscous liquid at standard laboratory conditions.
Boiling Point
As an air-stable but thermally sensitive compound, N,N-Dimethylaminomethylferrocene is typically purified by vacuum distillation. Its boiling point is consistently reported at 124-128 °C at a reduced pressure of 2.5 mmHg .[1]
Experimental Determination of Boiling Point (Reduced Pressure)
The determination of a boiling point under reduced pressure is essential for compounds that decompose at their atmospheric boiling point.
Caption: General Workflow for NMR and IR Spectroscopic Analysis.
NMR Spectroscopy Protocol:
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Sample Preparation: A small amount of N,N-Dimethylaminomethylferrocene is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Transfer to NMR Tube: The solution is transferred to an NMR tube to the appropriate height.
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Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired using standard pulse programs.
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Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced.
IR Spectroscopy Protocol (for a liquid sample):
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Sample Preparation: A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr).
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Mounting: A second salt plate is placed on top to create a thin film of the liquid.
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Data Acquisition: The "sandwiched" plates are placed in the spectrometer, and the IR spectrum is recorded.
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Cleaning: The salt plates are thoroughly cleaned with a suitable dry solvent after use.
Stability, Handling, and Storage
N,N-Dimethylaminomethylferrocene is an air-stable compound. [1]However, as with all organometallic compounds, prudent handling practices are essential.
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Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [4]* Handling: Avoid contact with skin and eyes. [5]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [5]Ensure adequate ventilation or work in a fume hood. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [4]
Conclusion: A Well-Characterized and Essential Reagent
The physical properties of N,N-Dimethylaminomethylferrocene are well-documented and provide a solid foundation for its use in research and development. Its character as a stable, yet reactive, organometallic liquid makes it a versatile and indispensable tool in the synthesis of a wide array of functional molecules and materials. By understanding and applying the information presented in this guide, researchers can confidently and safely leverage the unique attributes of this important ferrocene derivative.
